2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a thiazole moiety, making it a versatile candidate for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the piperazine ring.
Formation of the Thiazole Moiety: The thiazole ring is synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Equilibrative Nucleoside Transporter Inhibition: It selectively inhibits ENT2 over ENT1, affecting nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl Derivatives: These compounds share the piperazine and fluorophenyl groups but differ in other structural aspects.
Thiazole Derivatives: Compounds with similar thiazole moieties but different substituents.
Uniqueness
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a fluorophenyl group, piperazine ring, and thiazole moiety, which confer specific biological activities and chemical reactivity not found in other similar compounds .
Properties
IUPAC Name |
2-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c1-13-17(18(27)23(2)3)28-19(21-13)22-16(26)12-24-8-10-25(11-9-24)15-7-5-4-6-14(15)20/h4-7H,8-12H2,1-3H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUDPNRFOZHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.